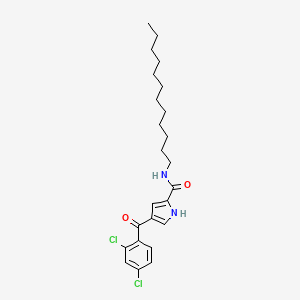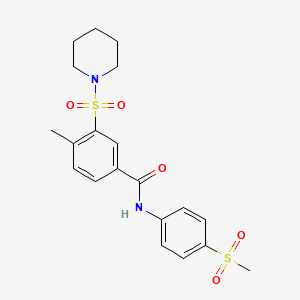![molecular formula C23H21N3O3 B2428577 1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea CAS No. 1203047-48-6](/img/structure/B2428577.png)
1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of dibenzo[b,f][1,4]oxazepine . Dibenzo[b,f][1,4]oxazepine derivatives are known to be selective inhibitors of the Dopamine D2 receptor . They have been used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis Analysis
The synthesis of similar compounds involves various organic chemistry reactions . For instance, the cyanomethyl intermediate is hydrolyzed to the corresponding acetic acid, which is treated with thionyl chloride followed by ammonia to form the corresponding acetamide derivative .Aplicaciones Científicas De Investigación
Occurrence and Environmental Fate of Parabens
Parabens, which share a core structure related to esters of para-hydroxybenzoic acid, are used as preservatives in various products. Research highlights their occurrence, fate, and behavior in aquatic environments, indicating their widespread presence due to consumption and continuous introduction into the environment. Despite treatments that eliminate them well from wastewater, parabens, notably methylparaben and propylparaben, remain at low concentration levels in effluents and are ubiquitous in surface water and sediments. Their interaction with free chlorine yields halogenated by-products, underscoring the need for further studies on their stability and toxicity (Haman et al., 2015).
Synthetic Approaches to Benzimidazoles, Quinoxalines, and Benzodiazepines
Synthetic methodologies developed for benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines with various electrophilic reagents have been reviewed, highlighting their biological applications. This includes a focus on the synthesis and potential therapeutic applications of azolylthiazoles, demonstrating the rich chemistry and versatility of these heterocyclic compounds (Ibrahim, 2011).
Biological Interest of 2-Guanidinobenzazoles
2-Guanidinobenzazoles, including structures such as 2-aminobenzimidazole and derivatives like Astemizole, Albendazole, and Carbendazim, have been synthesized and evaluated for their biological activities. This review covers the chemical aspects of these compounds as potential therapeutic agents, summarizing current knowledge on their pharmacological activities such as cytotoxicity, inhibition of cell proliferation via angiogenesis, and apoptosis, highlighting synthetic approaches to these heterocycles (Rosales-Hernández et al., 2022).
Redox Mediators in Organic Pollutant Treatment
The treatment of organic pollutants using oxidoreductive enzymes in the presence of redox mediators is a promising approach for the remediation/degradation of recalcitrant compounds in wastewater. This review explores the application of enzymes such as laccases, peroxidases, and others in conjunction with redox mediators, which significantly enhance the degradation efficiency of pollutants, presenting a viable method for addressing a wide range of aromatic compounds in industrial effluents (Husain & Husain, 2007).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Dopamine D2 receptor . The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system. It is involved in a variety of neurological processes, including motor control, reward, and reinforcement, and is a major target for antipsychotic drugs .
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that normally activates the D2 receptor. This inhibition can lead to changes in neuronal signaling and ultimately alter the function of neural circuits .
Biochemical Pathways
The inhibition of the Dopamine D2 receptor affects several biochemical pathways. Most notably, it can disrupt the normal function of the dopaminergic pathway, which is involved in reward and reinforcement. This can lead to changes in mood and behavior. Additionally, the compound’s action on the D2 receptor can influence other neurotransmitter systems, such as the serotonergic and glutamatergic systems, leading to a cascade of downstream effects .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may be well-absorbed in the body. Its molecular weight and structure suggest that it may be metabolized by the liver and excreted in the urine . These properties can impact the compound’s bioavailability and its ability to reach its target in the body.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context in which it is used. In general, inhibition of the Dopamine D2 receptor can lead to a reduction in dopamine-mediated signaling. This can result in a variety of effects, depending on the specific neural circuits involved. For example, in the context of central nervous system disorders, this compound could potentially alleviate symptoms by modulating abnormal dopamine signaling .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-26-19-9-5-6-10-21(19)29-20-12-11-17(15-18(20)22(26)27)25-23(28)24-14-13-16-7-3-2-4-8-16/h2-12,15H,13-14H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQUNMZCTJSRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-O-Tert-butyl 3-O-methyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B2428495.png)
![4-[2-(4-Bromo-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2428497.png)
![3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/no-structure.png)
![N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2428500.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(2-fluoro-5-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2428502.png)


![3-(7-chloro-2-methyl-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2428506.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B2428510.png)
![N-(3-methoxybenzyl)-3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2428514.png)
